molecular formula C6H4ClN3 B1281591 6-Chloro-1H-imidazo[4,5-b]pyridine CAS No. 21422-66-2

6-Chloro-1H-imidazo[4,5-b]pyridine

Cat. No. B1281591
CAS RN: 21422-66-2
M. Wt: 153.57 g/mol
InChI Key: ILPMNVPFPXMQAD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of the imidazo[4,5-b]pyridine scaffold has been a subject of interest due to its prominence in medicinal chemistry. A novel and efficient method for constructing this scaffold from 2-chloro-3-nitropyridine has been developed, utilizing a green solvent system of H2O-IPA (water-isopropanol). This method involves a tandem sequence of nucleophilic aromatic substitution (SNAr) with primary amines, in situ reduction of the nitro group, and heteroannulation with aromatic aldehydes. The process is noted for its simplicity, environmental friendliness, and ability to diversify the structure of the resulting imidazo[4,5-b]pyridines with minimal purification steps .

Molecular Structure Analysis

The molecular structure of 6-chloro-1H-imidazo[4,5-b]pyridine derivatives has been extensively characterized using various spectroscopic techniques. These derivatives have been synthesized and their structures confirmed, which is crucial for understanding their biological activities and interactions with biological targets .

Chemical Reactions Analysis

The regioselective introduction of chlorine into the imidazo[4,5-b]pyridine nucleus has been achieved through reactions with phosphoryl chloride. This method predominantly yields 7-chloro derivatives and has been applied to the synthesis of chloroimidazo[4,5-b]pyridine nucleosides, important precursors for the development of antimetabolites like 1-deazaadenosine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-chloro-1H-imidazo[4,5-b]pyridine derivatives have been explored through their biological activities. These compounds have shown significant potential in antiglycation, antioxidant, and β-glucuronidase inhibition assays. The most active compounds in the series have been identified, with some showing better activity than standard references. These activities are indicative of the compounds' physical and chemical properties, which are also supported by molecular docking studies to confirm their interactions with biological enzymes .

Case Studies and Applications

The imidazo[4,5-b]pyridine derivatives have been evaluated for their potential as therapeutic agents. For instance, certain derivatives have demonstrated promising antidiabetic and antioxidant activities, as well as inhibition of β-glucuronidase, an enzyme associated with various diseases. These findings suggest that the 6-chloro-1H-imidazo[4,5-b]pyridine scaffold could be further explored for the development of new therapeutic agents . Additionally, the broader imidazo[1,2-a]pyridine scaffold, which shares structural similarities with the imidazo[4,5-b]pyridine, has been recognized for its wide range of applications in medicinal chemistry, further highlighting the importance of this class of compounds .

Scientific Research Applications

GABA A Receptor Positive Allosteric Modulators

  • Field : Medicinal Chemistry
  • Application : Imidazopyridines, including 6-Chloro-1H-imidazo[4,5-b]pyridine, have been found to act as GABA A receptor positive allosteric modulators .
  • Results : The discovery of their bioactivity as GABA A receptor positive allosteric modulators revealed their medicinal potential .

Proton Pump Inhibitors

  • Field : Medicinal Chemistry
  • Application : Imidazopyridines have been found to act as proton pump inhibitors .
  • Results : Proton pump inhibitors were found in this chemical group .

Aromatase Inhibitors

  • Field : Medicinal Chemistry
  • Application : Imidazopyridines have been found to act as aromatase inhibitors .
  • Results : Aromatase inhibitors were found in this chemical group .

NSAIDs

  • Field : Medicinal Chemistry
  • Application : Imidazopyridines have been found to act as NSAIDs (Non-Steroidal Anti-Inflammatory Drugs) .
  • Results : NSAIDs were found in this chemical group .

Anti-Cancer Drugs

  • Field : Medicinal Chemistry
  • Application : Imidazopyridines have shown potential in the development of anti-cancer drugs . They can influence many cellular pathways necessary for the proper functioning of cancerous cells .
  • Results : The collective results of biochemical and biophysical properties foregrounded their medicinal significance in cancer treatment .

Optoelectronic Devices

  • Field : Materials Science
  • Application : Imidazopyridines have been reported in different technological applications, such as optoelectronic devices .
  • Results : Promising innovations have been reported in the use of imidazopyridines in optoelectronic devices .

Anti-Angiogenic Agents

  • Field : Medicinal Chemistry
  • Application : Imidazopyridines have shown potential in the development of anti-angiogenic agents . Excessive angiogenesis, which is essential for further growth of tumor cells, is observed in the late stages of cancer .
  • Results : The collective results of biochemical and biophysical properties foregrounded their medicinal significance in cancer treatment .

Agrochemicals

  • Field : Agrochemistry
  • Application : Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals .
  • Results : The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades .

properties

IUPAC Name

6-chloro-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-4-1-5-6(8-2-4)10-3-9-5/h1-3H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPMNVPFPXMQAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1NC=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70501918
Record name 6-Chloro-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1H-imidazo[4,5-b]pyridine

CAS RN

21422-66-2
Record name 6-Chloro-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70501918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
L Chang, SY Lee, P Leonczak, J Rozenski… - Journal of Medicinal …, 2014 - ACS Publications
Nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1) belongs to the family of ecto-nucleotidases, which control extracellular nucleotide, nucleoside, and (di)phosphate levels. To …
Number of citations: 65 pubs.acs.org

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